molecular formula C19H19F3N4O2 B10786270 1-(2-Methyl-3-(trifluoromethyl)benzyl)-7-morpholinoimidazo[1,2-a]pyrimidin-5(1H)-one

1-(2-Methyl-3-(trifluoromethyl)benzyl)-7-morpholinoimidazo[1,2-a]pyrimidin-5(1H)-one

Cat. No.: B10786270
M. Wt: 392.4 g/mol
InChI Key: SHFNZWGTTMHHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2289044 is a compound developed by GlaxoSmithKline, a British multinational pharmaceutical and biotechnology company

Chemical Reactions Analysis

GSK2289044 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

GSK2289044 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, GSK2289044 is being investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its effects on disease pathways .

Mechanism of Action

The mechanism of action of GSK2289044 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting certain enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which GSK2289044 is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19F3N4O2

Molecular Weight

392.4 g/mol

IUPAC Name

1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H19F3N4O2/c1-13-14(3-2-4-15(13)19(20,21)22)12-25-5-6-26-17(27)11-16(23-18(25)26)24-7-9-28-10-8-24/h2-6,11H,7-10,12H2,1H3

InChI Key

SHFNZWGTTMHHKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C=CN3C2=NC(=CC3=O)N4CCOCC4

Origin of Product

United States

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